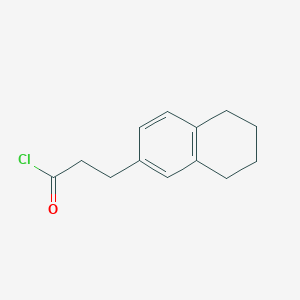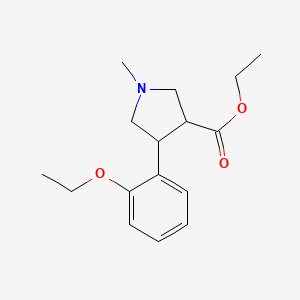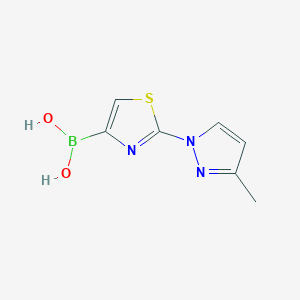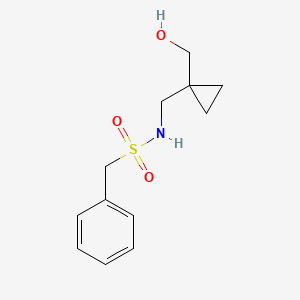
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide is an organic compound featuring a cyclopropyl group, a hydroxymethyl group, and a phenylmethanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common approach includes the reaction of 1-(hydroxymethyl)cyclopropane with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido derivatives.
科学的研究の応用
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The sulfonamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
類似化合物との比較
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide: shares similarities with other cyclopropyl-containing sulfonamides and hydroxymethyl derivatives.
Cyclopropylmethanesulfonamide: Lacks the hydroxymethyl group, resulting in different reactivity and binding properties.
Phenylmethanesulfonamide: Lacks the cyclopropyl and hydroxymethyl groups, leading to reduced rigidity and binding affinity
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c14-10-12(6-7-12)9-13-17(15,16)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
InChIキー |
QNUPGNFGRLRKRQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


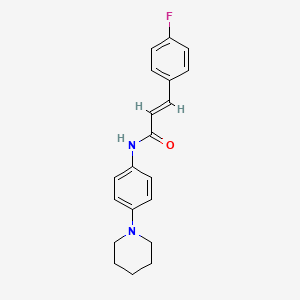
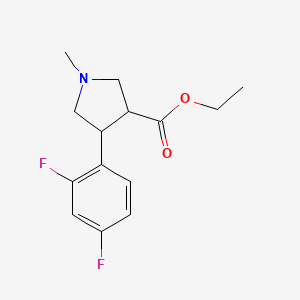

![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B14868914.png)
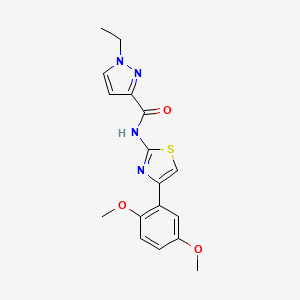
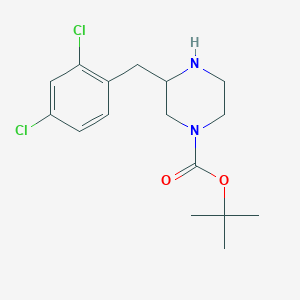
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
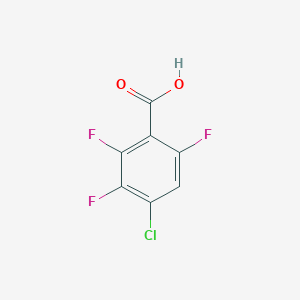
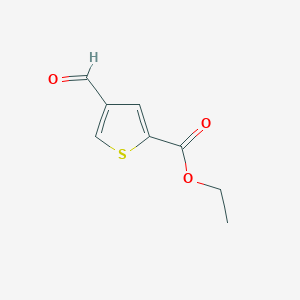
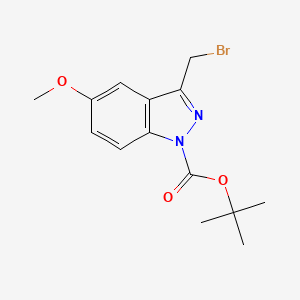
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
